molecular formula C8H9ClN2O2 B13070098 2-Amino-4-chloro-5-methoxybenzamide

2-Amino-4-chloro-5-methoxybenzamide

Cat. No.: B13070098
M. Wt: 200.62 g/mol
InChI Key: XITYGVDKMDKZSF-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxybenzamide is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a benzamide core structure substituted with amino, chloro, and methoxy functional groups, which are commonly found in pharmacologically active molecules. Related benzamide compounds are known to be key intermediates or active ingredients in therapeutics; for instance, a structurally similar compound, 4-Amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamide, is the core structure of Metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic agent . Compounds with methoxybenzamide structures are significant in medicinal chemistry due to their polar and non-polar characteristics, which influence their binding properties and bioavailability . Researchers value this compound as a versatile building block for synthesizing more complex molecules, particularly in developing new heterocyclic compounds like those containing the 1,3,4-thiadiazole group, which have shown potential antimicrobial and anticancer activities . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-amino-4-chloro-5-methoxybenzamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

XITYGVDKMDKZSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)N)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Amino 4 Chloro 5 Methoxybenzamide and Its Advanced Derivatives

General Synthetic Strategies for Benzamide (B126) Derivatives

The formation of the amide bond in benzamide derivatives is a cornerstone of organic synthesis, with numerous established and novel methods available to chemists. These strategies can be broadly categorized into amidation and alkylation reactions, as well as functional group transformations on a pre-existing benzamide core.

Amidation and Alkylation Reactions

Amidation, the formation of an amide from a carboxylic acid and an amine, is the most direct route to benzamides. A common approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride or by using coupling agents. For instance, substituted benzoic acids can be treated with reagents like N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an active intermediate, which then readily reacts with an amine to yield the desired benzamide. nih.gov

Alkylation of amides provides another avenue for derivatization. N-alkylation of primary amides can be accomplished using various alkylating agents in the presence of a base. organic-chemistry.org Modern methods also utilize transition metal catalysts, such as copper, to facilitate the cross-coupling of primary amides with alkylboronic acids, offering a high-yielding route for monoalkylation. organic-chemistry.org Furthermore, iridium-based catalysts have been shown to be highly effective for the N-monoalkylation of amides with alcohols through a hydrogen transfer mechanism. organic-chemistry.orgrsc.org Dual catalytic systems have also been developed for the sp³ α-arylation and alkylation of benzamides with organic halides, demonstrating high selectivity. acs.org

The choice of solvent and base can be critical in these reactions. For example, the use of a mild base like sodium trimethylsilanolate (NaOSiMe3) has been identified as key for the success of copper-catalyzed cross-coupling of primary amides. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, contributing to greener synthetic protocols. rsc.org

Functional Group Transformations (Oxidation, Reduction, Substitution) on Benzamide Cores

Once the benzamide core is established, further diversification can be achieved through various functional group transformations. These reactions allow for the introduction or modification of substituents on the aromatic ring or the amide nitrogen.

Oxidation: Oxidation reactions can be employed to introduce or modify functional groups. For example, a methyl group on the benzamide ring could potentially be oxidized to a carboxylic acid, providing a handle for further functionalization.

Reduction: Reduction of functional groups on the benzamide scaffold is a common strategy. For instance, a nitro group can be reduced to an amino group, as seen in the synthesis of 2-amino-4-methoxybenzamide (B112565) from 4-methoxy-2-nitro-benzamide using Raney-Ni as a catalyst.

Substitution: Electrophilic aromatic substitution reactions are frequently used to introduce substituents onto the benzene (B151609) ring of benzamides. The directing effects of the amide and other existing groups on the ring guide the position of the incoming substituent. For example, chlorination of a benzamide derivative can be achieved using N-chlorosuccinimide (NCS). researchgate.netwikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to form carbon-carbon bonds by coupling the benzamide with boronic acids. researchgate.net

Synthesis of Key Intermediates

The synthesis of 2-Amino-4-chloro-5-methoxybenzamide relies on the preparation of a crucial precursor, 4-Amino-5-chloro-2-methoxybenzoic acid. chemimpex.combiosynth.com This intermediate is synthesized from readily available starting materials through a series of well-defined reaction steps.

Preparation of 4-Amino-5-chloro-2-methoxybenzoic Acid

A documented synthetic route to 4-Amino-5-chloro-2-methoxybenzoic acid starts from p-aminosalicylic acid. google.com The process involves two key transformations: methylation of the hydroxyl group and subsequent chlorination of the aromatic ring.

The synthesis begins with the methylation of p-aminosalicylic acid. In a typical procedure, p-aminosalicylic acid is reacted with dimethyl sulfate (B86663) in the presence of a base, such as potassium hydroxide, in a suitable solvent like acetone. google.com This reaction selectively methylates the phenolic hydroxyl group to a methoxy (B1213986) group. The reaction temperature is typically controlled to ensure selectivity and prevent side reactions.

ReactantReagentSolventTemperatureProduct
p-Aminosalicylic acidDimethyl sulfate, Potassium hydroxideAcetone20-30°C4-Amino-2-methoxybenzoic acid methyl ester
Data derived from a patent describing the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. google.com

Following methylation, the next step is the regioselective chlorination of the aromatic ring. This is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. researchgate.netwikipedia.orggoogle.comorganic-chemistry.org The reaction is typically carried out by treating the 4-amino-2-methoxy-benzoic acid methyl ester with NCS. The molar ratio of the reactants is crucial for achieving monochlorination. google.com The reaction is generally stirred for several hours to ensure completion. google.com Subsequent hydrolysis of the methyl ester group, often under basic conditions followed by acidification, yields the final product, 4-Amino-5-chloro-2-methoxybenzoic acid. google.com

ReactantReagentMolar Ratio (Reactant:NCS)Reaction TimeProduct
4-Amino-2-methoxy-benzoic acid methyl esterN-chlorosuccinimide1:13-4 hours5-Chloro-4-amino-2-methoxy-benzoic acid methyl ester
Data derived from a patent describing the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. google.com

The final step to obtain this compound from its corresponding benzoic acid would typically involve an amidation reaction, as described in section 2.1.1. This could be achieved by activating the carboxylic acid with a coupling agent and then reacting it with ammonia (B1221849) or an ammonia equivalent.

Hydrolysis and Acidification

The synthesis of this compound and its precursors often involves hydrolysis and acidification steps to yield the desired carboxylic acid intermediate. For instance, in the synthesis of certain 2-methoxybenzamide (B150088) derivatives, ester intermediates are hydrolyzed to form the corresponding carboxylic acids. This transformation is a fundamental step that precedes amidation reactions to form the final target compounds. nih.gov

A common industrial method for preparing related aminobenzamides involves a multi-step sequence that can include hydrolysis. For example, the synthesis of 2-amino-4-chloropyrimidine-5-carboxamide, a structurally related compound, can undergo fractional hydrolysis as a final step to achieve high purity. While specific details for this compound were not found in the immediate search results, the principle of hydrolyzing an ester or other functional group to a carboxylic acid, followed by acidification to protonate the molecule, is a standard and widely applicable synthetic strategy.

Targeted Synthesis of Functionalized this compound Derivatives

The core structure of this compound is a versatile scaffold for the introduction of various functional groups, leading to derivatives with specific biological activities.

A significant class of derivatives incorporates sulfamoylphenyl moieties. Research has focused on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net The general synthetic scheme for these compounds involves the reaction of an appropriate amine with a sulfamoyl-containing benzoyl chloride. researchgate.net For example, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a known derivative with the CAS number 16673-34-0. sigmaaldrich.com The synthesis of these compounds often involves coupling 4-aminobenzene-1-sulfonamide with benzoic acid derivatives using peptide coupling reagents. researchgate.net These derivatives have been investigated for their potential as anti-cancer agents. researchgate.net

Table 1: Examples of this compound Derivatives with Sulfamoylphenyl Moieties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideC16H17ClN2O4S368.8416673-34-0
5-chloro-N-(4-(N-(4-ethylphenyl)sulphamoyl)phenyl)-2-methoxybenzamideC22H21ClN2O4S429.07Not Available
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideNot AvailableNot AvailableNot Available

The synthesis of derivatives containing hexahydro-1,4-diazepine rings represents another avenue of functionalization. While direct synthesis from this compound was not explicitly detailed in the provided results, the synthesis of hexahydro-1,4-diazepine derivatives with potential pharmacological effects, including antihistaminic activity, has been reported. nih.gov This suggests the feasibility of coupling the hexahydro-1,4-diazepine core to the this compound scaffold to explore new therapeutic applications.

The introduction of morpholinyl alkyl side chains has led to the development of potent gastroprokinetic agents. A notable example is Mosapride, which is chemically named (±)-4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide. researchgate.net Although this compound is an ethoxy derivative, the synthetic principles are relevant. The synthesis of such derivatives involves preparing the optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamine, which is then coupled with the substituted benzamide. researchgate.net This highlights a key strategy for incorporating complex amine side chains to modulate biological activity.

The conjugation of the this compound backbone with thiadiazole rings is an area of interest for developing novel antimicrobial and anticancer agents. nih.govuobaghdad.edu.iqnih.gov The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore. uobaghdad.edu.iqnih.gov Synthetic strategies often involve the cyclization of thiosemicarbazones or the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole. nih.govresearchgate.net These methods allow for the creation of a diverse library of compounds where the thiadiazole moiety can be further substituted to optimize biological activity. nih.govnih.gov

The core structure of this compound is also a valuable platform for the development of radioligands for receptor binding assays. For instance, derivatives have been synthesized and evaluated as antagonists for the adenosine (B11128) A(2A) receptor. nih.gov The development of such radioligands is crucial for drug discovery, enabling high-throughput screening of compound libraries to identify new receptor modulators. nih.gov While the search results did not specifically mention 5-HT2a receptor ligands derived from this exact benzamide, the general principles of designing and synthesizing receptor antagonists are applicable.

Benzoxazole-Benzamide Hybrid Systems

Benzoxazole-benzamide conjugates represent a class of compounds investigated for their potential as anti-proliferative agents. The synthesis of these hybrid systems often involves the coupling of a benzoxazole (B165842) moiety with a benzamide derivative.

A novel series of benzoxazole-benzamide conjugates linked via a 2-thioacetamido group has been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The general synthetic approach begins with the preparation of 2-mercaptobenzoxazoles from corresponding 2-aminophenol (B121084) derivatives. These are then converted to their potassium salts. nih.gov Separately, an appropriate aminobenzoic acid is reacted with chloroacetyl chloride to form a chloroacetamide intermediate. nih.gov The subsequent reaction between the potassium salt of the mercaptobenzoxazole and the chloroacetamide derivative yields the final benzoxazole-benzamide conjugate.

The cytotoxic activity of these compounds is influenced by the substituents on the benzoxazole ring and the nature of the amide group. For instance, compounds featuring a 5-chlorobenzoxazole (B107618) moiety have demonstrated greater cytotoxic activity compared to their unsubstituted or 5-methyl analogues. nih.gov

Table 1: Synthetic Overview of Benzoxazole-Benzamide Conjugates nih.gov

Step Reactants Reagents/Conditions Product
1 2-Aminophenol derivatives, Carbon disulfide Potassium hydroxide, Methanol, Reflux 2-Mercaptobenzoxazoles
2 2-Mercaptobenzoxazoles Alcoholic Potassium hydroxide Potassium salts of 2-mercaptobenzoxazoles
3 4-Aminobenzoic acid Chloroacetyl chloride, DMF Chloroacetamide intermediate

Betrixaban Intermediate Synthesis

Betrixaban is a direct factor Xa inhibitor, an oral anticoagulant used for the prevention of venous thromboembolism. The synthesis of Betrixaban involves this compound as a key precursor, though various synthetic routes have been developed.

One common strategy involves the coupling of 2-amino-5-chloropyridine (B124133) with a substituted benzoic acid derivative. In an early approach, 5-methoxy-2-nitrobenzoic acid was coupled with 2-amino-5-chloropyridine, followed by the reduction of the nitro group to an amine, yielding an amino amide intermediate. thieme-connect.com However, this method involves the use of phosphorus oxychloride and pyridine, which are hazardous. google.com

To circumvent the use of harsh reagents, alternative methods have been developed. One such method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for amidation with 2-amino-5-chloropyridine. google.com This approach avoids the use of phosphorus oxychloride and pyridine.

Another innovative, convergent synthesis of Betrixaban has been developed, which also avoids the direct use of this compound's precursor, 5-methoxy-2-nitrobenzoic acid. thieme-connect.com This scalable route utilizes methyl 4-(N,N-dimethylcarbamimidoyl)benzoate, methyl 2-amino-5-methoxybenzoate, and 2-amino-5-chloropyridine as starting materials. thieme-connect.com A key intermediate in some syntheses is N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-methoxybenzamide. google.com

A detailed synthetic step for a Betrixaban intermediate involves the reaction of 2-amino-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide with other reagents. For instance, the synthesis of tosylated Betrixaban was achieved by refluxing a benzoxazinone (B8607429) intermediate with 2-amino-5-chloropyridine in toluene. thieme-connect.com The final deprotection step to yield Betrixaban can be carried out using trifluoroacetic acid in methanol. thieme-connect.com

Table 2: Selected Reagents and Conditions in Betrixaban Synthesis

Step Starting Materials Reagents/Solvents Key Outcome Citation
Amidation 5-methoxy-2-nitrobenzoic acid, 2-amino-5-chloropyridine POCl₃, Pyridine, Acetonitrile Formation of a nitroamide intermediate thieme-connect.com
Improved Amidation 5-methoxy-2-nitrobenzoic acid, 2-amino-5-chloropyridine EDC, NHS, Tetrahydrofuran Avoids hazardous reagents like POCl₃ google.com
Convergent Synthesis Benzoxazinone intermediate, 2-amino-5-chloropyridine Toluene, Reflux Formation of tosylated Betrixaban thieme-connect.com

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Chloro 5 Methoxybenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-Amino-4-chloro-5-methoxybenzamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring substituents on the benzene (B151609) ring.

The key proton signals anticipated are:

Aromatic Protons: The benzene ring contains two protons at the C-3 and C-6 positions. Due to their different neighboring groups, they are chemically non-equivalent and are expected to appear as two distinct singlets, as they lack adjacent protons for spin-spin coupling. The proton at C-3 is positioned between the electron-donating amino group and the electron-withdrawing amide group, while the H-6 proton is situated between the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group.

Amide and Amine Protons: The primary amide (-CONH₂) and primary amine (-NH₂) groups will produce signals that are typically broad due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent. The two amide protons may appear as separate signals due to restricted rotation around the C-N bond.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and will appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CONH₂ (Amide) 7.0 - 8.5 Broad Singlet 2H
Ar-H (H-3, H-6) 6.5 - 8.0 Two Singlets 1H each
-NH₂ (Amine) 3.5 - 5.0 Broad Singlet 2H

Note: Predicted values are based on standard functional group ranges and substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. An Attached Proton Test (APT) or similar spectral editing technique would further aid in distinguishing between methyl (CH₃), methine (CH), and quaternary carbons (C).

The expected chemical shift regions are:

Carbonyl Carbon: The amide carbonyl carbon (-C=O) will appear significantly downfield.

Aromatic Carbons: Six unique signals are expected for the benzene ring carbons. The carbons directly attached to heteroatoms (O, N, Cl) will have their chemical shifts significantly influenced by the electronegativity and resonance effects of these substituents.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) APT Signal
-C=O (Amide) 165 - 175 Negative
C-O (Aromatic) 150 - 160 Negative
C-N (Aromatic) 140 - 150 Negative
C-Cl (Aromatic) 125 - 135 Negative
C-C=O (Aromatic) 130 - 140 Negative
Ar-CH (2 signals) 100 - 120 Positive

Note: Predicted values are based on standard functional group ranges.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is ideal for analyzing polar, non-volatile compounds like this compound. In positive ion mode, the technique is expected to yield the protonated molecular ion, [M+H]⁺.

The molecular formula C₈H₉ClN₂O₂ gives a molecular weight of approximately 200.62 g/mol . nih.gov A key feature in the mass spectrum will be the isotopic pattern of chlorine, which presents as two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This results in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by 2 Da, with a characteristic 3:1 intensity ratio. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can help confirm the structure by identifying characteristic neutral losses.

Table 3: Predicted LC/MS-ESI Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 201.04 Protonated molecular ion (with ³⁵Cl)
[M+2+H]⁺ 203.04 Protonated molecular ion (with ³⁷Cl)
[M+H - CH₃]⁺ 186.02 Loss of a methyl radical from the methoxy group
[M+H - NH₃]⁺ 184.02 Loss of ammonia (B1221849)

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.

The FTIR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. The positions of these bands are indicative of the types of bonds and their molecular environment.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine and primary amide groups both contain N-H bonds, which are expected to produce strong, somewhat broad bands in the high-wavenumber region. Typically, primary amines and amides show two bands corresponding to asymmetric and symmetric stretching modes.

C=O Stretching: A very strong and sharp absorption band is expected for the carbonyl group of the amide, a characteristic feature in the spectrum.

C-O Stretching: The aryl ether linkage will produce a strong, characteristic band for the C-O bond.

C-Cl Stretching: The C-Cl bond vibration is expected to appear in the fingerprint region of the spectrum.

Table 4: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Amine (-NH₂) & Amide (-CONH₂) 3100 - 3500 Medium-Strong, Broad
C-H Stretch Aromatic & Aliphatic (-OCH₃) 2850 - 3100 Medium
C=O Stretch Amide 1650 - 1690 Strong, Sharp
N-H Bend Amine & Amide 1550 - 1650 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong
C-O Stretch Aryl Ether 1200 - 1275 Strong

Note: Predicted wavenumber ranges are based on standard correlation tables.

X-ray Crystallography and Solid-State Characterization

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For derivatives of this compound, X-ray crystallography provides unparalleled insight into their three-dimensional structures.

Crystal Structure Determination and Analysis

For instance, the analysis of a related compound, 2-amino-4-chlorobenzonitrile, showed that it crystallizes in the triclinic, P-1 space group. analis.com.my The unit cell parameters were determined to be a = 3.8924 (9) Å, b = 6.7886 (15) Å, and c = 13.838 (3) Å, with angles α = 77.559 (16)°, β = 8.898 (17)°, and γ = 83.021 (17)°. analis.com.my In another example, 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group lies nearly in the plane of the phenyl ring, while the acetamido group is twisted out of this plane by 28.87 (5)°. nih.gov

Below is an interactive table summarizing the crystallographic data for a related benzamide (B126) derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.707(5)
b (Å)8.749(5)
c (Å)15.002(6)
β (°)103.65(2)
Volume (ų)1365.7(12)
Z4

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contacts can be identified.

The d_norm surface analysis helps in understanding the nature and extent of various interactions. nih.gov Red-colored areas on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. analis.com.mynih.gov Blue and white regions represent weaker or negligible interactions. analis.com.my

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For example, in the case of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, the analysis revealed the following contributions to the Hirshfeld surface:

H⋯H (44.8%)

O⋯H/H⋯O (14.6%)

H⋯Cl/Cl⋯H (13.3%)

C⋯H/H⋯C (7.5%) nih.gov

In another related molecule, 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions were found to be the largest contributor to the surface area at 33.4%. nih.gov For 2-amino-4-chlorobenzonitrile, N···H/H···N contacts were the most dominant, indicating the presence of N–H···N interactions. analis.com.my This detailed breakdown allows for a comprehensive understanding of the forces that govern the crystal packing.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such key methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of a compound and the temperature ranges in which decomposition occurs.

For a series of 2-amino-3-chloro-1,4-naphthoquinones, TGA data showed that their thermal stability increases with an increasing number of carbon atoms in the amino acid substituent. researchgate.net The thermolysis of these compounds was found to be a multi-stage process, with thermo-oxidative and destructive processes occurring in specific temperature regions. researchgate.net

The following interactive table presents hypothetical TGA data for a this compound derivative to illustrate the type of information obtained.

Temperature Range (°C)Mass Loss (%)Associated Process
150 - 2505Loss of volatile components
250 - 40045Major decomposition
400 - 60020Further fragmentation

Differential Thermal Analysis (DTA)

DTA is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. hitachi-hightech.com This method detects physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.

DTA curves show peaks that correspond to endothermic (heat-absorbing) or exothermic (heat-releasing) events. For methoxybenzamide derivatives, DTA has been used to confirm that thermal decomposition steps are endothermic processes. researchgate.net In the analysis of 2-amino-3-chloro-1,4-naphthoquinones, DTA, in conjunction with TGA and DTG (Differential Thermogravimetry), revealed similar thermolysis mechanisms across the series of compounds. researchgate.net The melting points of related compounds, such as N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide (86°C to 87°C) and its amino derivative (122°C), have been determined, which are key parameters obtainable from DTA. chemicalbook.com

The combination of TGA and DTA provides a comprehensive thermal profile of a compound, which is critical for understanding its stability and potential applications.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Amino-4-chloro-5-methoxybenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine its most stable three-dimensional conformation through geometric optimization. eurekaselect.com This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable state is reached.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzamide (B126)

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-N (amide)~1.36 Å
C=O (amide)~1.24 Å
C-Cl~1.74 Å
Bond AngleO=C-N~122°
C-C-Cl~120°
Dihedral AngleC-C-C-NVaries

Note: The data presented are representative values for a substituted benzamide and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For benzamide itself, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net The introduction of substituents like amino, chloro, and methoxy (B1213986) groups onto the benzamide scaffold would alter the energies of these frontier orbitals and, consequently, the energy gap, thereby modulating the molecule's reactivity. irjweb.com

Table 2: Representative Frontier Orbital Energies

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benzamide--5.611 researchgate.net
Substituted Benzamide (Example)-6.29-1.814.48 irjweb.com

Note: Data is based on calculations for benzamide and a representative triazine derivative to illustrate the concept. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. Green areas represent neutral potential. tandfonline.comresearchgate.net

For a molecule like this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen of the amide group and a positive potential near the amino group's hydrogen atoms. tandfonline.comelectronicsandbooks.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. cecam.orgyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. epa.gov

The method provides insights into the nature of these transitions, for instance, identifying them as π-π* or n-π* transitions, which are characteristic of molecules with aromatic rings and heteroatoms. researchgate.net For substituted benzamides, TD-DFT calculations can help interpret experimental spectra and understand how different functional groups influence the absorption properties. epa.gov These calculations are instrumental in designing molecules with specific optical properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walshmedicalmedia.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

Molecular docking simulations of this compound against various protein targets can reveal its potential as a therapeutic agent. The simulation calculates a docking score, which estimates the binding affinity, and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. mdpi.com

FtsZ: The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics. mdpi.comcsic.es Docking studies with benzamide derivatives have shown that they can bind to FtsZ and inhibit its function. mdpi.comnih.gov Simulations would explore how this compound fits into the binding pocket of FtsZ, identifying key interactions with amino acid residues.

Akt2: Akt2 is a serine/threonine kinase that plays a significant role in glucose metabolism and is implicated in cancer and diabetes. As a kinase, it is a common target for inhibitor design. Docking into the ATP-binding site of Akt2 would assess the potential of this compound to act as a kinase inhibitor.

PDB:3D15: This PDB code corresponds to the crystal structure of a specific protein target, often used in docking studies to validate computational methods or screen for new inhibitors. Docking studies with benzamide derivatives against various protein kinases have been reported, demonstrating their potential as inhibitors. nih.gov

Smoothened (Smo) Receptor: The Smoothened (Smo) receptor is a key component of the Hedgehog signaling pathway, which is often dysregulated in various cancers. nih.gov Several benzamide derivatives have been investigated as Smo antagonists. nih.govnih.gov A docking study would elucidate the binding mode of this compound within the Smo receptor's transmembrane domain, providing a rationale for its potential activity as a Hedgehog pathway inhibitor.

Table 3: Representative Molecular Docking Results for Benzamide Derivatives with Biological Targets

Target ProteinPDB ID (Example)Ligand Type (Example)Docking Score (kcal/mol) (Example)Key Interacting Residues (Example)
FtsZ1S2ABenzodioxane-benzamide-7.5Gly21, Ala72, Val208 mdpi.com
Topoisomerase IIα5GWKBenzamide derivative-45.3 (Binding Energy)Asp479, Ser480, Arg484 researchgate.net
Smoothened (Smo) Receptor4O9RBenzamide derivative-Arg400, Tyr394 nih.gov
Tyrosine Kinase (e.g., EGFR)3QRJ4-(aminomethyl)benzamide-8.2Met318, Ile360, His361 nih.gov

Note: This table presents example data from docking studies of various benzamide derivatives against the specified or similar targets to illustrate the type of information obtained. The data is not specific to this compound.

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sites

Derivatives of this compound are known to interact with dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 and 5-HT4 receptors. nih.govnih.gov The binding at these sites is a complex interplay of various interactions. For instance, the methoxy group and the amide moiety of the benzamide scaffold are capable of forming significant hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov The aromatic ring and the chloro substituent contribute to hydrophobic interactions, which are crucial for anchoring the ligand within the binding site. nih.gov

In studies of related benzamides targeting the dopamine D2 receptor, the presence of hydrophobic substituents at certain positions was found to increase binding affinity. nih.gov Similarly, for ligands binding to the 5-HT4 receptor, a hydrophobic pocket in the receptor is thought to contribute significantly to the high affinity of bulky ligands. nih.gov The amino group on the benzamide ring can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Development of Multi-Featured Pharmacophore Models (e.g., Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic Rings)

Pharmacophore models for benzamide derivatives typically include a combination of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore hypothesis for benzamide derivatives acting as glucokinase activators identified an acceptor, a donor, and two ring features (ADRR) as being crucial for activity. nih.gov

In the context of dopamine and serotonin receptor ligands, the pharmacophore model would likely include:

A hydrogen bond acceptor: corresponding to the oxygen of the methoxy group or the amide carbonyl. nih.gov

A hydrogen bond donor: corresponding to the amino group or the amide NH2. nih.gov

A hydrophobic/aromatic feature: representing the substituted benzene (B151609) ring. nih.gov

The relative spatial arrangement of these features is critical for optimal receptor binding. The development of these models often relies on a set of active compounds from which the common features are extracted and mapped in 3D space. dovepress.com

Table 1: Common Pharmacophore Features for Benzamide Derivatives

Pharmacophore FeaturePotential Corresponding Moiety on this compound
Hydrogen Bond AcceptorMethoxy oxygen, Amide carbonyl oxygen
Hydrogen Bond DonorAmino group, Amide group
Hydrophobic/AromaticChloro-substituted benzene ring

This table is a generalized representation based on pharmacophore studies of related benzamide compounds.

Validation of Pharmacophore Hypotheses

The predictive power of a pharmacophore model must be rigorously validated. researchgate.net Several methods are employed for this purpose:

Test Set Validation: The model is used to predict the activity of a set of compounds that were not used in its development. A good correlation between the predicted and experimental activities indicates a robust model. pharmacophorejournal.com

Decoy Set Validation: The pharmacophore is used to screen a database containing known active compounds and a large number of "decoy" molecules (assumed to be inactive). A successful model will be able to selectively identify the active compounds from the decoys. nih.gov

Fischer's Randomization Test: This statistical method involves generating multiple random hypotheses by scrambling the activity data of the training set compounds. The significance of the original hypothesis is confirmed if it is statistically superior to the random models. nih.gov

These validation techniques ensure that the pharmacophore model is not a result of chance correlation and can be reliably used for virtual screening and the design of new compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D- and 3D-QSAR Model Development and Validation

Both 2D- and 3D-QSAR models have been developed for benzamide derivatives to understand the structural requirements for their biological activities. nih.govnih.gov

2D-QSAR: These models correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters, and steric parameters) with activity. For example, a QSAR study on 6-methoxy benzamides as dopamine D2 receptor antagonists highlighted the importance of hydrophobic and electronic properties of the substituents. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models use 3D fields (steric, electrostatic, hydrophobic, etc.) around the aligned molecules to predict activity. mdpi.com For a series of benzamide derivatives as glucokinase activators, 3D-QSAR models were successfully developed with high correlation coefficients (R²) for the training set and good predictive power (Q²) for the test set. nih.gov

Validation of QSAR models is crucial and is typically performed using a test set of compounds that were not included in the model development. rutgers.edu High R² and Q² values are indicative of a statistically robust and predictive model. nih.gov

Table 2: Statistical Parameters for a Representative 3D-QSAR Study on Benzamide Derivatives

Statistical ParameterAtom-based ModelField-based Model
R² (Training Set)> 0.990.98
Q² (Test Set)> 0.520.71

Source: Adapted from a study on benzamide derivatives as glucokinase activators. nih.gov

Correlation of Computational Parameters with Biological Activity

QSAR studies on benzamide derivatives have successfully correlated various computational parameters with their biological activities. A notable study on (S)-N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine D2 receptor antagonists revealed that:

Hydrophobicity: The presence of hydrophobic substituents at the R3 position of the benzamide scaffold was found to increase the binding affinity. nih.gov

Electronic Properties: Electron-donating groups at the R5 position also enhanced the biological activity. nih.gov Conversely, the presence of a nitro group on the phenyl ring was detrimental to the antagonistic activity. nih.gov

These findings demonstrate that computational parameters derived from the molecular structure can effectively predict and explain the biological activity of this class of compounds, thereby guiding the synthesis of new, more potent derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Once a potential biological target for a compound like this compound is identified, often through initial screening methods like molecular docking, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and detailed understanding of the ligand-target complex. MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability and conformational changes of the complex in a simulated physiological environment.

The process begins with the establishment of an initial docked pose of the ligand within the binding site of the target protein. This complex is then placed in a simulated environment, typically a box of water molecules and ions, to mimic cellular conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the scale of nanoseconds to microseconds.

Several key parameters are analyzed from the MD simulation trajectory to assess the stability of the ligand-target complex:

Root Mean Square Deviation (RMSD): This is a critical measure of the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation for both the protein and the ligand suggests that the complex has reached a stable equilibrium and the ligand is not diffusing away from the binding pocket. For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1), stable RMSD values were indicative of a stable binding complex. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in the binding site residues could indicate an unstable interaction.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to its target. These calculations can help in ranking different compounds or different binding poses of the same compound. For example, these methods have been used to evaluate the binding of benzamide analogues to the FtsZ protein.

In studies of other benzamide derivatives, such as those targeting histone deacetylases (HDACs) or HIV nucleocapsid protein 7 (NCp7), MD simulations have been crucial in confirming the stability of docked poses and understanding the nuanced interactions that contribute to inhibitory activity. rsc.orgnih.govtandfonline.comnih.gov For this compound, MD simulations would be a vital step to validate any predicted interactions and to provide a dynamic rationale for its potential biological activity.

In Silico Target Prediction Methodologies

Before detailed stability analysis can be performed, the biological targets of a novel compound must be identified. In silico target prediction methodologies are computational techniques designed to predict the most likely protein targets for a small molecule like this compound. These methods are broadly classified into two categories: ligand-based and structure-based approaches.

Ligand-Based Target Prediction: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.

2D and 3D Similarity Searching: The chemical structure of this compound would be compared against databases of compounds with known biological targets. This can be done using 2D fingerprints, which represent the presence or absence of various structural features, or by aligning the 3D conformations of the molecules.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By identifying the pharmacophoric features of a set of known active molecules, a model can be built and used to screen for new compounds, like this compound, that match the model. This approach has been successfully used for various benzamide series to identify key features for their inhibitory activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By building a QSAR model from a series of related benzamides with known activities, the potential activity of this compound could be predicted. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively applied to benzamide inhibitors of ROCK1. nih.govtandfonline.com

Structure-Based Target Prediction: These methods utilize the 3D structure of potential protein targets.

Reverse Docking (or Inverse Docking): This is a prominent structure-based method where a single ligand (this compound) is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity (docking score), providing a list of potential targets. This approach is particularly useful for identifying potential off-target effects or for drug repurposing. Studies on substituted benzamide antipsychotics like Sulpiride have used molecular docking to understand interactions with dopamine receptors. nih.gov

Binding Site Similarity: This method compares the predicted binding site of the compound on a protein of interest with the known binding sites of other proteins in a database. A high degree of similarity suggests that the compound might also bind to those other proteins.

These in silico prediction methods generate hypotheses that require experimental validation. For benzamide derivatives, these computational predictions have guided the discovery of inhibitors for targets as diverse as bacterial cell division protein FtsZ, Rho-associated kinase-1 (ROCK1), and histone deacetylases (HDACs). nih.govtandfonline.comcsic.esnih.govnih.govmdpi.com Therefore, applying these established methodologies to this compound would be the standard computational workflow to uncover its pharmacological potential.

Structure Activity Relationship Sar Studies and Molecular Design Principles

SAR for Gastric Prokinetic Activity

The gastrointestinal prokinetic activity of benzamides is a well-documented phenomenon, and SAR studies have been pivotal in optimizing their efficacy.

The side chain of benzamide (B126) derivatives is a primary target for modification to enhance gastric prokinetic activity. A study focused on novel N-[(2-morpholinyl)alkyl]benzamides demonstrated that the morpholinyl moiety was a successful design element for achieving potent and selective gastric prokinetic effects. nih.gov The combination of the 4-amino-5-chloro-2-methoxybenzoyl group with an N-[(4-benzyl-2-morpholinyl)methyl] side chain resulted in a compound with strong prokinetic activity. nih.gov Further optimization of the side chain, for example, by introducing a cycloaminoalkanecarboxylic acid moiety, has also been explored. One such derivative, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, exhibited potent gastro- and colon-prokinetic activities with reduced dopamine (B1211576) D2 receptor antagonism. nih.gov

Table 2: Optimization of Side Chains for Gastric Prokinetic Activity

Benzoyl Moiety Side Chain Structure Observed Gastric Prokinetic Activity
4-amino-5-chloro-2-methoxybenzoyl N-[(4-benzyl-2-morpholinyl)methyl] Potent and selective gastric prokinetic activity. nih.gov
4-amino-5-chloro-2-methoxybenzoyl 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid Potent gastro- and colon-prokinetic activities. nih.gov

SAR in Anti-proliferative Activity

Recent research has explored the potential of benzamide and sulfonamide derivatives as anti-proliferative agents, revealing another dimension of their biological activity.

The incorporation of a sulfonamide group can impart significant anti-proliferative properties. A study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed their potential as anti-cancer agents. researchgate.netsemanticscholar.org These compounds were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net One of the most potent compounds from this series was further tested against a panel of cancer cell lines, with human pancreatic carcinoma cells showing the highest sensitivity. researchgate.netsemanticscholar.org Mechanistic studies indicated that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. researchgate.net The nature of the substituent on the sulfonamide nitrogen was found to be a key determinant of the anti-proliferative potency. nih.gov

Table 3: Anti-proliferative Activity of Sulfonamide Derivatives

Compound Scaffold Key Structural Feature Biological Activity/Finding
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives Sulfonamide moiety Anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.netsemanticscholar.org
Potent derivative from the series - Induced G2/M cell cycle arrest and apoptosis in human pancreatic carcinoma cells. researchgate.net
Indolic benzenesulfonamide (B165840) derivatives Substituents on the sulfonamide nitrogen Determined different mechanistic results and cell fates in anti-proliferative activity. nih.gov
Benzofuransulfonamide derivatives Benzofuransulfonamide scaffold Exhibited broad-spectrum anti-proliferative activities against a panel of tumor cell lines. nih.gov

Effect of Benzoxazole (B165842) Moiety and Amide Substituents in Conjugates

The chemical scaffold of benzoxazole-benzamide conjugates has been a subject of investigation for developing new therapeutic agents. SAR studies on these conjugates have revealed that substitutions on both the benzoxazole ring and the amide portion of the molecule can significantly influence their biological activity.

In a series of 2-thioacetamide linked benzoxazole-benzamide conjugates designed as potential anti-proliferative agents, it was observed that the nature of the substituent on the benzoxazole moiety plays a crucial role. Current time information in Bangalore, IN. For instance, compounds featuring a 5-chlorobenzoxazole (B107618) group generally exhibited greater cytotoxic activity against HCT-116 and MCF-7 cancer cell lines compared to their counterparts with a 5-methyl or an unsubstituted benzoxazole ring. Current time information in Bangalore, IN.

The substituent on the amide group also dictates the potency of these conjugates. A cyclohexyl group at this position was generally found to produce more active compounds than a phenyl or substituted phenyl group. Current time information in Bangalore, IN. However, there are exceptions; for example, a compound with a 4-methoxybenzamide (B147235) group was found to be more active than its cyclohexyl analog. Current time information in Bangalore, IN. Furthermore, replacing the benzamide with an acyl hydrazide derivative generally led to higher inhibitory activity against the tested cancer cell lines. Current time information in Bangalore, IN.

Below is a data table summarizing the anti-proliferative activity of selected benzoxazole-benzamide conjugates.

CompoundBenzoxazole MoietyAmide SubstituentHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 UnsubstitutedCyclohexyl7.2 ± 0.017.8 ± 0.015
2 UnsubstitutedPhenyl18.5 ± 0.005-
9 5-ChloroCyclohexyl--
12 5-Chloro4-Methoxybenzyl--
13 UnsubstitutedAcyl hydrazide9.1 ± 0.005-

Data sourced from a study on anti-proliferative agents. Current time information in Bangalore, IN.

SAR for Dopamine D2/D3 Receptor Bitopic Ligands

The development of bitopic ligands, which can simultaneously bind to an orthosteric binding site and a secondary binding pocket (SBP) on a receptor, is a key strategy in designing selective drugs. This is particularly relevant for the dopamine D2 and D3 receptors, which share a high degree of homology, making the development of selective ligands challenging. nih.gov

Effects of N-Alkylation and Pyrrolidine (B122466) Ring Modifications

In the quest for selective D3 receptor ligands, modifications to the pyrrolidine ring and N-alkylation of benzamide analogs have been explored. For instance, in a series of bitopic ligands based on the benzamide analog Fallypride, the introduction of various secondary binding fragments (SBFs) on the pyrrolidine ring was investigated to enhance D3 versus D2 receptor selectivity. nih.gov

It was found that attaching small alkyl groups with a heteroatom to the pyrrolidine ring could improve D3/D2 selectivity. nih.gov The introduction of SBFs on the nitrogen of the pyrrolidine ring is another strategy that has been employed to create bitopic ligands with improved selectivity. nih.gov Research on other scaffolds, such as 1-phenyl-benzazepines, has also shown that the presence or absence of an N-alkyl substituent can significantly influence binding affinities at dopamine receptors. nih.gov For example, in certain 1-phenyl-benzazepine series, the absence of an N-alkyl group led to stronger binding of monobromo versus monochloro variants at the D1 receptor. nih.gov

The table below presents the binding affinities of selected Fallypride-based bitopic ligands for D2 and D3 receptors.

CompoundSecondary Binding Fragment (SBF)D2R Ki (nM)D3R Ki (nM)
29a Benzyl--
29d Pyridine--
29e Pyridine--

Data for Fallypride analogs highlights the impact of SBFs on receptor affinity. nih.gov

Impact of O-Alkylation on Binding Affinities

Mechanistic Investigations at the Molecular and Cellular Levels

General Mechanisms of Action of Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their wide range of pharmacological activities, which stem from their capacity to bind to and modulate the function of various biological targets. ontosight.aiontosight.ai This versatility has made them a cornerstone in the development of therapeutic agents for diverse conditions. mdpi.com

A primary mechanism through which benzamide derivatives exert their effects is the inhibition of enzymes. This often occurs through direct binding to the enzyme's active site, preventing the natural substrate from binding and catalysis from occurring.

Benzamide compounds have been identified as potent inhibitors of several key enzymes:

Cholinesterases : Certain benzamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. mdpi.comacs.org For instance, some novel N-benzyl benzamide compounds were found to inhibit BuChE with IC50 values ranging from picomolar to nanomolar. acs.org Other 2-Hydroxy-N-phenylbenzamides moderately inhibited AChE with IC50 values in the range of 33.1 to 85.8 µM. nih.gov

Carbonic Anhydrases (CAs) : Benzamides bearing sulfonamide moieties have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range. nih.govresearchgate.net

Histone Deacetylases (HDACs) : Some benzamide derivatives, like Entinostat, are selective inhibitors of class I HDACs. mdpi.com The drug Vorinostat binds to the active site of HDAC enzymes, chelating the zinc ion in the catalytic site and thereby inhibiting their activity. mdpi.com Similarly, the disulfide bonds in the HDAC inhibitor Romidepsin are reduced within the cell to a thiol group that binds the zinc atom at the active site of HDACs. mdpi.com

Other Enzymes : Research has also highlighted benzamides as inhibitors of β-secretase (BACE1), an enzyme involved in the generation of amyloid-β peptides in Alzheimer's disease, and urokinase-type plasminogen activators (uPA), which are implicated in cancer cell proliferation. mdpi.comnih.gov

Table 1: Enzyme Inhibition by Benzamide Derivatives

Enzyme ClassSpecific EnzymeExample Inhibitor TypeReported Inhibition ValuesReference
CholinesterasesAcetylcholinesterase (AChE)2-Hydroxy-N-phenylbenzamidesIC50: 33.1 - 85.8 µM nih.gov
CholinesterasesButyrylcholinesterase (BChE)N-benzyl benzamidesIC50: pM to nM range acs.org
Carbonic AnhydraseshCA I, hCA IIBenzamide-sulfonamidesKi: 4.07 - 37.16 nM nih.gov
Histone DeacetylasesClass I HDACsEntinostatSelective Inhibition mdpi.com
Proteasesβ-secretase (BACE1)Novel Benzamides- mdpi.com
ProteasesUrokinase-Type Plasminogen Activator (uPA)Imidazopyridine-benzamidesSignificant reduction in uPA levels nih.gov

The specificity of benzamide derivatives allows them to interact with a defined set of molecular targets beyond enzymes. These interactions are dictated by the compound's three-dimensional structure, including its substituents and stereochemistry, which influences its binding affinity and selectivity. ontosight.ai

Key molecular targets for benzamide derivatives include:

Receptors : As will be discussed in detail, benzamides are well-known for their antagonism of neurotransmitter receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Signaling Proteins : Compounds such as 4-Amino-2-methoxybenzamide have been shown to interact directly with the Smoothened (Smo) protein, a critical component of the Hedgehog (Hh) signaling pathway.

Structural Proteins : The amide bond present in benzamides is a common feature in many biologically active molecules and contributes to stable interactions with various protein targets. mdpi.com

Receptor-Specific Antagonism

A significant aspect of the mechanism of action for 2-Amino-4-chloro-5-methoxybenzamide and its analogues is their ability to act as antagonists at specific neurotransmitter receptors. This antagonism blocks the downstream signaling initiated by the natural ligand, leading to a modulation of neuronal activity.

Dopamine antagonists are drugs that block dopamine receptors, and they are most commonly used as antipsychotics and antiemetics. wikipedia.org Research into derivatives of 4-amino-5-chloro-2-methoxybenzoic acid has demonstrated potent dual antagonism of both dopamine D2 and serotonin 5-HT3 receptors. nih.gov

In a key study, a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives were synthesized and evaluated for their binding affinity. nih.gov The findings revealed that specific modifications to the core structure significantly enhanced affinity for the dopamine D2 receptor. For example, the compound 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (and its bromo and iodo analogues) exhibited much higher affinity for the D2 receptor than the established antagonist metoclopramide, with IC50 values between 17.5-61.0 nM compared to 483 nM for metoclopramide. nih.gov Further investigation into the optical isomers of one potent compound showed that the (R)-enantiomer retained a strong affinity for the D2 receptor. nih.gov

Serotonin 5-HT3 receptor antagonists are a class of drugs, informally known as "setrons," that block the action of serotonin at 5-HT3 receptors. wikipedia.org These receptors are located on nerve terminals of the vagus nerve in the gastrointestinal tract and in chemoreceptor trigger zones in the brain. nih.govyoutube.com Their blockade is highly effective in preventing nausea and vomiting. wikipedia.org

The same series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives that showed D2 antagonism also displayed high affinity for 5-HT3 receptors. nih.gov The study aimed to develop a dual antagonist as a potential broad-spectrum antiemetic agent. The (S)-enantiomer of the resolved compound, in contrast to its (R)-counterpart, was found to have a potent and selective binding affinity for the serotonin 5-HT3 receptor. nih.gov This demonstrates that the this compound scaffold is a viable pharmacophore for potent 5-HT3 receptor antagonism.

Table 2: Receptor Antagonism by 4-Amino-5-chloro-2-methoxybenzamide Derivatives

ReceptorCompound SeriesKey FindingReported Affinity (IC50)Reference
Dopamine D25-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide(R)-enantiomer shows strong affinity. Higher affinity than metoclopramide.17.5 - 61.0 nM nih.gov
Serotonin 5-HT35-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide(S)-enantiomer shows potent and selective affinity.- nih.gov

Cellular Pathway Modulation

The inhibition of enzymes and antagonism of receptors by this compound and related compounds ultimately translates into the modulation of complex intracellular signaling pathways. This can affect fundamental cellular processes such as gene expression, cell proliferation, and survival.

Hedgehog (Hh) Signaling Pathway : A series of 2-methoxybenzamide (B150088) derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The inhibitory mechanism involves the blockade of the Smoothened (Smo) protein, preventing it from entering the primary cilium and transducing the signal downstream. nih.gov One benzamide analogue demonstrated an IC50 value of 0.03 μM in a Gli-luciferase reporter assay, indicating potent pathway inhibition. nih.gov

Pathways Regulating Angiogenesis and Cell Growth : Other benzamide derivatives have been shown to modulate pathways critical for tumor growth and survival. The HDAC inhibitor Entinostat can regulate genes associated with angiogenesis and upregulate tumor suppressor genes. mdpi.com Panobinostat, another benzamide-related HDAC inhibitor, has been shown to regulate key oncogenic pathways like AKT/mTOR signaling and β-catenin. mdpi.com The HDAC inhibitor Romidepsin can promote the p53/p21 signaling pathway, which leads to cell cycle arrest and apoptosis. mdpi.com

Immune Pathway Modulation : Certain benzamide derivatives can also influence the tumor microenvironment and immune response. Entinostat, for instance, can enhance the presentation of neoantigens, which improves the infiltration of cancer cells by CD8+ T lymphocytes, potentially reprogramming tumors to respond better to immunotherapies. mdpi.com

This body of evidence underscores that the mechanistic actions of this compound and its chemical relatives are multifaceted, involving precise interactions at the molecular level that cascade into significant modulation of cellular function.

Hedgehog (Hh) Signaling Pathway Inhibition via Smoothened (Smo) Protein

Research into the biological activity of benzamides has identified their role in modulating the Hedgehog (Hh) signaling pathway. A structurally related compound, 4-Amino-2-methoxybenzamide, has been shown to interact with the Smoothened (Smo) protein, a critical component of the Hh pathway. This interaction leads to the inhibition of Smo's function, thereby disrupting the downstream signaling cascade that can contribute to aberrant cell proliferation in certain cancers. The inhibition of the Hh signaling pathway by compounds like 4-Amino-2-methoxybenzamide highlights a potential therapeutic avenue for cancers characterized by an overactive Hh pathway.

While direct studies on this compound are limited in this context, the activity of its close analogue suggests a possible, yet unconfirmed, role in Hh pathway modulation. The primary distinction of the title compound is the presence of a chloro group at the C4 position.

Akt2 Inhibition Mechanisms

Currently, there is a lack of specific research in the reviewed scientific literature detailing the direct inhibitory effects of this compound on the Akt2 protein.

FtsZ Protein Inhibition (Antimicrobial Context)

VEGFR Enzymatic Inhibition

The potential for this compound to act as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) enzymes has not been specifically elucidated in the available research.

Cellular Effects of Benzamide Derivatives

Cell Cycle Perturbations (e.g., G2/M arrest)

Studies on closely related benzamide derivatives have demonstrated significant effects on cell cycle progression. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were found to induce cell cycle arrest at the G2/M phase in human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net This perturbation of the cell cycle is a key mechanism for the anti-proliferative activity of these compounds. researchgate.net One of the potent compounds in this series, compound 4j, was shown to cause this G2/M arrest. researchgate.net

Table 1: Effect of Benzamide Derivative on Cell Cycle in MIA PaCa-2 Cells

Compound Concentration Cell Cycle Phase Arrest
Compound 4j Not Specified G2/M

Data derived from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a crucial outcome of many anti-cancer agents. Research on benzamide derivatives has shown their capability to trigger apoptosis in various cancer cell lines. The same study that identified G2/M phase arrest by 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives also confirmed their ability to induce apoptosis in MIA PaCa-2 cells. researchgate.net Furthermore, other benzamide derivatives have been noted to induce apoptosis in different cancer cell lines, suggesting this is a common mechanistic outcome for this class of compounds.

Table 2: Apoptotic Activity of a Benzamide Derivative

Cell Line Compound Outcome
MIA PaCa-2 Compound 4j Induction of Apoptosis

Data derived from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net

Target Identification and Validation Methodologies

The process of elucidating the biological targets of a novel chemical entity is a cornerstone of drug discovery and chemical biology. This endeavor allows for a deeper understanding of a compound's mechanism of action, potential therapeutic applications, and possible off-target effects. For a compound like this compound, a multi-pronged approach combining chemical proteomics, genetic strategies, and computational methods would be essential for robust target identification and validation.

Chemical Proteomics Approaches

Chemical proteomics serves as a powerful tool to directly identify the protein interactome of a small molecule within a complex biological system, such as a cell lysate or even in living cells. mdpi.com This is often achieved by designing a chemical probe based on the molecule of interest.

For this compound, a probe would be synthesized by incorporating two key features: a reactive group for covalent linkage to the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. stanford.edu The probe design is critical to ensure that its biological activity remains comparable to the parent compound.

Table 1: Illustrative Chemical Proteomics Workflow for this compound

StepDescriptionRationale
1. Probe Synthesis A derivative of this compound is synthesized with an affinity tag (e.g., biotin) and a photoreactive crosslinker.To enable the capture and subsequent identification of binding proteins. The photoreactive group allows for covalent linkage upon UV irradiation, trapping even transient interactions. nih.gov
2. Target Binding The probe is incubated with a relevant biological sample (e.g., cell lysate or intact cells).To allow the probe to bind to its specific protein targets.
3. Covalent Crosslinking The sample is exposed to UV light to activate the photoreactive group, forming a covalent bond between the probe and its target(s).To create a stable complex for subsequent purification.
4. Affinity Purification The probe-protein complexes are enriched from the mixture using affinity chromatography (e.g., streptavidin beads for a biotinylated probe).To isolate the target proteins from the vast excess of non-binding proteins. nih.gov
5. Protein Identification The enriched proteins are identified using mass spectrometry-based proteomics.To generate a list of potential protein targets of this compound.

A key advantage of this approach is its unbiased nature, as it can identify both expected and unexpected targets. mdpi.com The identified proteins would then require further validation to confirm that they are indeed responsible for the biological effects of the original compound.

Genetic and Computational Strategies for Target Validation

Following the identification of potential targets through chemical proteomics, genetic and computational strategies are employed to validate these findings and confirm their relevance. nih.gov

Genetic Validation:

Genetic approaches aim to demonstrate that modulating the expression or function of the identified target protein mimics or alters the phenotypic effects of the compound. wjbphs.com

Table 2: Exemplary Genetic Validation Strategies for Putative Targets of this compound

StrategyDescriptionExpected Outcome if Target is Valid
RNA interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout The expression of the candidate target gene is suppressed or knocked out in a cellular model. sitoolsbiotech.comThe cellular phenotype observed with compound treatment is replicated or the cells become resistant to the compound's effects.
Gene Overexpression The candidate target gene is overexpressed in a cellular model.This may lead to a reduced sensitivity to the compound if it acts as an inhibitor.
Rescue Experiments In cells where the target gene is knocked down, a modified version of the target that is resistant to the knockdown (but still functional) is introduced.Restoration of the compound's effect would confirm that the phenotype is specifically due to the inhibition of that target. sitoolsbiotech.com

These genetic manipulations provide strong evidence for a direct link between the identified protein and the action of the compound. nih.gov

Computational Validation:

Computational, or in silico, methods can be used both to predict potential targets and to help validate experimentally identified ones. nih.gov These approaches leverage large databases of known drug-target interactions and protein structures.

Table 3: Potential Computational Approaches for Target Validation of this compound

MethodDescriptionApplication in Validation
Molecular Docking The 3D structure of this compound is computationally "docked" into the binding site of the putative target protein. nih.govA favorable binding energy and a plausible binding pose would provide structural support for the interaction.
Quantitative Structure-Activity Relationship (QSAR) A model is built that correlates the chemical structures of a series of related compounds with their biological activity.This can help to understand which chemical features of the benzamide scaffold are crucial for target engagement.
Target Prediction Databases The structure of the compound is used to search against databases that predict targets based on chemical similarity to known ligands. frontiersin.orgresearchgate.netThe identification of the putative target in the prediction results would add another layer of confidence.

The integration of chemical proteomics with these genetic and computational validation strategies provides a rigorous framework for elucidating the molecular mechanisms of action for novel compounds like this compound. While specific data for this compound is not currently available, the application of these established methodologies would be the standard path forward in its pharmacological investigation.

Role of 2 Amino 4 Chloro 5 Methoxybenzamide As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Agrochemicals and Industrial Chemicals

While primarily recognized for its role in pharmaceuticals, the structural motifs present in 2-Amino-4-chloro-5-methoxybenzamide also find application in the development of agrochemicals and industrial chemicals. The substituted aniline (B41778) core is a common feature in many herbicidal and fungicidal compounds. The specific arrangement of substituents on the aromatic ring can be tailored to interact with biological targets in pests and weeds.

For instance, related aminobenzamide structures are precursors to insecticides. google.com The synthesis of certain anthranilamide insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole, involves intermediates structurally similar to this compound. google.com These insecticides are known for their effectiveness against a range of chewing and sucking insect pests.

In the realm of industrial chemicals, aminobenzamide derivatives can be utilized in the production of specialty polymers and dyes. The amino and amide functionalities can participate in polymerization reactions, while the aromatic ring system can be modified to create chromophores for dyestuffs. The chloro and methoxy (B1213986) groups can further influence the properties of the final products, such as their solubility, stability, and color.

Scaffold for the Development of Complex Bioactive Molecules

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. This compound serves as an excellent scaffold for the development of complex bioactive molecules due to its inherent structural features. mdpi.com The benzene (B151609) ring provides a rigid framework, while the amino, chloro, and methoxy groups offer points for diversification.

The amino group can be readily acylated, alkylated, or used to form heterocyclic rings. The amide nitrogen can also undergo various chemical transformations. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new functional groups. This multi-faceted reactivity allows chemists to systematically modify the structure of this compound and explore the structure-activity relationships (SAR) of the resulting derivatives. This approach is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

The benzamide (B126) moiety itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. nih.gov By using this compound as a starting scaffold, researchers can tap into the proven biological potential of the benzamide class while introducing novel structural diversity through its various functional groups.

Building Block in Pharmaceutical Drug Design

The utility of this compound as a building block in pharmaceutical drug design is well-documented. smolecule.com Its structure is a key component of several active pharmaceutical ingredients (APIs). The specific arrangement of the amino, chloro, and methoxy groups on the benzamide core is crucial for binding to specific biological targets, such as G-protein coupled receptors (GPCRs).

One of the most prominent examples of a drug class derived from this building block is the substituted benzamides, which often act as dopamine (B1211576) D2 receptor antagonists or serotonin (B10506) 5-HT4 receptor agonists. These receptors are implicated in a variety of physiological processes, and modulating their activity can have therapeutic benefits in treating gastrointestinal and central nervous system disorders.

The synthesis of these drugs often involves the reaction of the amino group of this compound with a suitable side chain, which is designed to enhance the drug's affinity and selectivity for its target receptor. The chloro and methoxy groups also play a critical role in fine-tuning the electronic and steric properties of the molecule, thereby influencing its pharmacological profile.

Intermediate in the Production of Specific Drug Classes (e.g., Pili-type drugs)

This compound is a key intermediate in the synthesis of a class of drugs sometimes referred to as "pili-type" drugs, which are prokinetic agents. These drugs are used to enhance gastrointestinal motility. A notable example is Cisapride, which was used to treat gastroesophageal reflux disease (GERD). The synthesis of Cisapride involves the coupling of this compound with a specific piperidinyl side chain.

Another example is Metoclopramide, a widely used antiemetic and prokinetic agent. chemicalbook.comwikipedia.org The chemical structure of Metoclopramide is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, clearly demonstrating its direct synthetic lineage from the title compound. chemicalbook.com Dazopride, another benzamide derivative with gastroprokinetic and antiemetic properties, also shares this core structure. globalchemmall.com It acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. globalchemmall.com

The synthesis of these drugs highlights the importance of this compound as a readily available and versatile starting material for accessing a specific and therapeutically important class of pharmaceuticals.

Precursor for Advanced API Intermediates

Beyond its direct role as an intermediate, this compound also serves as a precursor for the synthesis of more complex, advanced active pharmaceutical ingredient (API) intermediates. camphortech.com These advanced intermediates may be several synthetic steps away from the final drug molecule but are crucial for its efficient and scalable production.

For example, the amino group of this compound can be transformed into other functional groups, such as a nitro or an azide (B81097) group, which can then be used in subsequent coupling reactions. The chloro substituent can be displaced via nucleophilic aromatic substitution to introduce further diversity. These transformations allow for the creation of highly functionalized intermediates that can be used to build intricate molecular architectures.

The use of this compound as a starting point for these multi-step syntheses is advantageous because it provides a reliable and cost-effective route to a common core structure that is present in a variety of drug candidates. This approach is particularly valuable in the process development phase of drug manufacturing, where the goal is to establish a robust and economical synthesis for large-scale production.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatization Strategies

The structural backbone of 2-Amino-4-chloro-5-methoxybenzamide offers multiple sites for chemical modification, providing a fertile ground for the generation of diverse chemical libraries. Future derivatization strategies can be systematically designed to enhance potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the strategic modification of the amino and benzamide (B126) functionalities. For instance, acylation, alkylation, or sulfonylation of the 4-amino group could lead to derivatives with altered hydrogen bonding capabilities and lipophilicity, potentially modulating receptor interactions. Similarly, the benzamide nitrogen can be substituted with a variety of cyclic and acyclic amines to explore new chemical space and introduce diverse pharmacophoric features.

Research has shown that introducing a methyl group on the 4-amino nitrogen of related 4-amino-5-chloro-2-methoxybenzoyl moieties can significantly increase affinity for the dopamine (B1211576) D2 receptor. nih.gov Further exploration of N-alkylation with different alkyl groups or even the introduction of small heterocyclic rings at this position could yield compounds with fine-tuned receptor binding profiles.

Another avenue for derivatization lies in the modification of the aromatic ring. While the chloro and methoxy (B1213986) substituents are important for the observed biological activity, exploring alternative substitutions at these positions could lead to improved properties. For example, replacing the chlorine at the 5-position with bromine or iodine has been shown to enhance dopamine D2 receptor affinity in related series. nih.gov

The development of novel synthetic methodologies will be crucial to access these new derivatives efficiently. This could involve exploring new coupling reagents for the amide bond formation or developing more efficient methods for the selective modification of the aromatic ring.

Table 1: Potential Derivatization Strategies for this compound

Modification SitePotential ReactionDesired Outcome
4-Amino GroupAcylation, Alkylation, SulfonylationModulate receptor binding and physicochemical properties
Benzamide NitrogenSubstitution with diverse aminesExplore new chemical space and introduce novel pharmacophores
Aromatic RingHalogen exchange, Alkoxy group modificationFine-tune receptor affinity and selectivity

Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. For this compound, advanced computational approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the design of new, more potent derivatives.

Molecular Docking and Dynamics Simulations: Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives within the active sites of their biological targets, such as the serotonin (B10506) 5-HT3 and dopamine D2 receptors. These studies can help rationalize the observed SAR and identify key interactions that are crucial for binding. Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-receptor complexes and to study the dynamic behavior of the system over time. This can provide a more realistic picture of the binding event and help to refine the design of new inhibitors. For instance, docking studies on related benzamide derivatives have revealed key hydrogen bonding and hydrophobic interactions within the active sites of their target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. For this compound, a QSAR study could be performed on a library of its derivatives to identify the key physicochemical properties that govern their activity.

Pharmacophore Modeling: Pharmacophore models represent the essential three-dimensional arrangement of functional groups that are required for biological activity. These models can be generated based on the structures of known active compounds or from the ligand-receptor complex. A pharmacophore model for this compound derivatives could be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Exploration of Emerging Biological Targets and Pathways

While derivatives of this compound are known for their activity at serotonin and dopamine receptors, there is a vast landscape of other biological targets that remain to be explored. smolecule.com A systematic investigation into the broader pharmacological profile of this compound and its analogs could uncover novel therapeutic applications.

Kinase Profiling: Many small molecule drugs exert their effects by inhibiting protein kinases. Screening this compound and its derivatives against a panel of kinases could reveal unexpected inhibitory activities. Given that some benzamides have shown anticancer properties, exploring their effects on kinases involved in cancer cell signaling pathways would be a logical next step.

Ion Channel Modulation: Ion channels are another important class of drug targets. The structural features of this compound may make it a suitable candidate for modulating the activity of various ion channels. High-throughput screening assays could be employed to investigate its effects on a range of ion channels, potentially leading to new treatments for neurological or cardiovascular disorders.

Epigenetic Targets: There is growing interest in developing drugs that target the epigenetic machinery, such as histone deacetylases (HDACs). Some benzamide-containing compounds have been identified as HDAC inhibitors. nih.gov Investigating the potential of this compound and its derivatives to inhibit HDACs or other epigenetic modifiers could open up new avenues for cancer therapy and other diseases.

Chemoinformatic and Data Mining Applications for Compound Space Expansion

Chemoinformatics and data mining techniques offer powerful tools for expanding the chemical space around the this compound scaffold and for identifying new compounds with desirable properties.

Virtual Screening: Large virtual libraries of compounds can be screened against pharmacophore models or docking models of the target receptors to identify novel hits. This approach allows for the rapid and cost-effective exploration of vast chemical space. By using the structure of this compound as a starting point, virtual screening can identify compounds with different core structures but similar pharmacophoric features.

Scaffold Hopping: This computational technique aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound. By applying scaffold hopping algorithms to this compound, it may be possible to discover structurally novel compounds that retain the desired pharmacological profile but possess improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Analysis of Large Biological Datasets: The increasing availability of large biological datasets, such as those from high-throughput screening campaigns and genomic studies, provides a rich source of information for drug discovery. Data mining techniques can be used to analyze these datasets to identify new biological targets for this compound and its derivatives, or to uncover relationships between chemical structure and biological activity that may not be apparent from smaller-scale studies.

By systematically pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be unlocked, leading to the development of novel and improved medicines for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-5-methoxybenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via amidation of 4-chloro-5-methoxyanthranilic acid derivatives. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., HATU or EDCI for coupling). Purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) enhances yield and purity. Parallel reaction screening is recommended to identify optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What are the standard protocols for assessing acute toxicity in preclinical studies?

  • Methodological Answer : Acute oral toxicity is evaluated using OECD Guideline 423, administering graded doses (5–2000 mg/kg) to rodents. Observations for mortality, neurobehavioral changes, and histopathology are recorded over 14 days. Dose-response curves and LD₅₀ calculations follow probit analysis. Safety protocols include using PPE and fume hoods during handling to minimize exposure .

Advanced Research Questions

Q. How do structural modifications at the 4-chloro and 5-methoxy positions influence affinity for 5-HT₄ receptors?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl at position 4) enhance receptor binding by increasing electrophilicity. Methoxy groups at position 5 improve solubility but may reduce membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding poses, validated via radioligand displacement assays (IC₅₀ values) .

Q. What strategies resolve contradictory data on the compound’s efficacy in in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Cross-validation using LC-MS/MS quantifies plasma and tissue concentrations post-administration. Isolated organ assays (e.g., guinea pig ileum for 5-HT₄ activity) and PK/PD modeling bridge in vitro potency (EC₅₀) with in vivo effects. Standardizing assay conditions (e.g., serum protein content) minimizes variability .

Q. How can QSAR models predict pharmacokinetic properties of novel derivatives?

  • Methodological Answer : Quantitative SAR (QSAR) employs descriptors like logP, polar surface area, and H-bond donors. Machine learning algorithms (e.g., Random Forest) trained on datasets from PubChem or ChEMBL predict absorption (Caco-2 permeability) and metabolism (CYP450 inhibition). Validation via leave-one-out cross-checking ensures model robustness .

Q. What mechanistic studies elucidate the compound’s role in inhibiting β-lactamase enzymes?

  • Methodological Answer : Time-kill assays and enzyme kinetics (Km/Vmax) assess inhibition potency. X-ray crystallography of the compound bound to β-lactamase (e.g., TEM-1) identifies key interactions (e.g., hydrogen bonds with Ser70). Synergy studies with β-lactam antibiotics (e.g., ampicillin) use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Methodological Considerations Table

TopicKey Techniques/ApproachesReferences
Synthesis OptimizationParallel reaction screening, solvent/catalyst selection, gradient chromatography
Toxicity AssessmentOECD Guideline 423, histopathology, probit analysis
SAR StudiesDocking simulations, radioligand assays, logP calculations
Data ReproducibilityPK/PD modeling, LC-MS/MS validation, standardized assay conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.